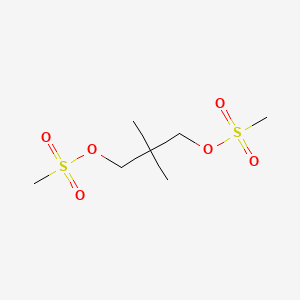

Neopentyl glycol dimethylsulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethyl-3-methylsulfonyloxypropyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6S2/c1-7(2,5-12-14(3,8)9)6-13-15(4,10)11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBDNGMNEVIICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305786 | |

| Record name | Neopentyl glycol dimethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53555-41-2 | |

| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 171672 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53555-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neopentyl glycol dimethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Neopentyl Glycol Dimethylsulfate

Core Chemical Properties

Neopentyl glycol dimethylsulfate is the diester of neopentyl glycol and dimethyl sulfate. Based on the available data, its core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 53555-41-2 | [1] |

| Molecular Formula | C₇H₁₆O₆S₂ | |

| Molecular Weight | 260.33 g/mol | |

| Physical Form | Solid | |

| Melting Point | 69-74 °C | |

| SMILES String | CC(C)(COS(C)(=O)=O)COS(C)(=O)=O | |

| InChI Key | MBBDNGMNEVIICT-UHFFFAOYSA-N |

Safety Information

Safety data for this compound is limited. The available information suggests that it should be handled with care, consistent with good laboratory practice.

| Hazard Information | Details | Source |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H318: Causes serious eye damage | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |

Hypothetical Synthesis Protocol

A plausible method for the synthesis of this compound involves the reaction of neopentyl glycol with a suitable methylsulfating agent, such as dimethyl sulfate, in the presence of a base to neutralize the acidic byproduct.

Reaction: Neopentyl Glycol + 2 Dimethyl Sulfate → this compound + 2 CH₃OH

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

-

Reagents:

-

Neopentyl glycol (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), is added to the solution.

-

The solution is cooled in an ice bath to 0 °C.

-

-

Reaction:

-

Dimethyl sulfate (2.1 eq) is added dropwise from the dropping funnel, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

-

Workup:

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Experimental Workflow Diagram

Caption: Hypothetical workflow for the synthesis of this compound.

Reactivity and Signaling Pathways

There is no available scientific literature detailing the specific chemical reactivity, biological activity, or signaling pathways associated with this compound. As a dialkyl sulfate, it can be anticipated to act as an alkylating agent, similar to other sulfonate esters. The neopentyl group is sterically hindered, which may influence its reactivity in nucleophilic substitution reactions.[2] However, without experimental data, any discussion of its reactivity remains speculative. No information was found to suggest its involvement in any biological signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Dimethylsulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dimethylsulfate is a dialkyl sulfate derivative of neopentyl glycol. While specific literature detailing its synthesis is sparse, this guide outlines a plausible and robust synthetic pathway based on established principles of organic chemistry for the formation of sulfate esters from alcohols. The proposed synthesis involves the reaction of neopentyl glycol with a suitable methyl sulfating agent, such as methyl chlorosulfate, in the presence of a base. This document provides a comprehensive, hypothetical experimental protocol, a summary of expected quantitative data, and a detailed reaction pathway diagram to facilitate its synthesis in a laboratory setting.

Introduction

Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a versatile diol used in the synthesis of various polymers, lubricants, and plasticizers. Its derivatives are of interest for their potential applications in medicinal chemistry and materials science. This compound, specifically, is an acyclic diester that may serve as a reactive intermediate or a building block in the synthesis of more complex molecules. This guide provides a detailed technical overview of a proposed synthetic route to this target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be hypothetically achieved through the reaction of neopentyl glycol with two equivalents of a methyl sulfating agent in the presence of a non-nucleophilic base to neutralize the generated acid. A common and effective reagent for this transformation is methyl chlorosulfate. The overall reaction is a nucleophilic substitution where the hydroxyl groups of neopentyl glycol attack the sulfur atom of methyl chlorosulfate, displacing the chloride.

Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a hypothetical, yet detailed, experimental protocol for the synthesis of this compound. This procedure is based on general methods for the synthesis of dialkyl sulfates from alcohols.

Materials:

-

Neopentyl glycol (1.0 eq)

-

Methyl chlorosulfate (2.2 eq)

-

Anhydrous Pyridine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with neopentyl glycol (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Anhydrous pyridine (3.0 eq) is added to the cooled solution.

-

Addition of Sulfating Agent: Methyl chlorosulfate (2.2 eq) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Neopentyl Glycol | 1.0 eq |

| Methyl Chlorosulfate | 2.2 eq |

| Pyridine | 3.0 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Product | |

| Expected Yield | 70-85% |

| Appearance | Colorless oil or white solid |

| Molecular Formula | C₇H₁₆O₆S₂ |

| Molecular Weight | 260.33 g/mol |

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Considerations

-

Methyl chlorosulfate is a corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Pyridine is a flammable and harmful liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All procedures should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis of this compound. By following the detailed experimental protocol and adhering to the safety precautions, researchers should be able to successfully synthesize and purify this compound for further investigation and application in their respective fields. The provided diagrams and data tables serve as a clear and concise reference for this synthetic procedure.

An In-depth Technical Guide on Neopentyl Glycol Dimethylsulfate

CAS Number: 53555-41-2 Synonyms: 2,2-Dimethyl-1,3-propanediol dimethylsulfate

This technical guide provides a comprehensive overview of Neopentyl glycol dimethylsulfate, consolidating available data on its chemical properties, synthesis, potential applications, and safety information. The content is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₆S₂ | |

| Molecular Weight | 260.33 g/mol | |

| Appearance | Solid | |

| Melting Point | 69-74 °C | |

| Assay | 97% | |

| InChI Key | MBBDNGMNEVIICT-UHFFFAOYSA-N | |

| SMILES String | CC(C)(COS(C)(=O)=O)COS(C)(=O)=O |

Synthesis and Reactions

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, its structure suggests it is synthesized from neopentyl glycol and a methylating agent containing a sulfate group, likely dimethyl sulfate. Neopentyl glycol itself is synthesized industrially via the aldol reaction of formaldehyde and isobutyraldehyde.[1] This reaction forms an intermediate, hydroxypivaldehyde, which is then converted to neopentyl glycol.[1]

The reactivity of this compound is dictated by the dimethylsulfate groups. Dimethyl sulfate is a potent methylating agent and is also used in O-sulfation reactions.[2][3] The presence of two such groups in this compound suggests it could act as a bifunctional alkylating agent, capable of forming cross-links with nucleophiles. Alkylating agents are an important class of compounds in medicinal chemistry, particularly in the development of anticancer drugs, due to their ability to react with DNA.[4][5]

Potential Applications in Research and Drug Development

While specific applications of this compound are not well-documented, its chemical structure as a bifunctional alkylating agent suggests potential utility in several research areas:

-

Cross-linking Agent: It could be investigated as a cross-linking agent for polymers or biological macromolecules.

-

Prodrug Design: The dimethylsulfate groups could be used as leaving groups in the design of targeted drug delivery systems.

-

Anticancer Research: As a potential bifunctional alkylating agent, it could be explored for its cytotoxic effects on cancer cells. Such agents can induce DNA damage and apoptosis.[4][5] The neopentyl glycol core may influence its solubility, stability, and pharmacokinetic properties.

It is important to note that these are theoretical applications based on the compound's structure, and specific experimental evidence for these uses is lacking in the available literature.

Safety and Handling

This compound is classified as a hazardous substance. The available safety data indicates the following:

-

Hazard Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H318 (Causes serious eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Due to its classification as a potential alkylating agent, it should be handled with extreme caution in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols and Data

A thorough search of scientific literature did not yield specific, detailed experimental protocols for the use of this compound in biological or chemical assays. Furthermore, no quantitative data from such experiments are available to be summarized.

Signaling Pathways

There is currently no published research that describes the interaction of this compound with any specific biological signaling pathways. As a potential alkylating agent, it could theoretically impact pathways involved in DNA damage response, cell cycle regulation, and apoptosis. However, without experimental data, any depiction of such interactions would be purely speculative.

The following diagram illustrates a generalized workflow for investigating the potential effects of a novel alkylating agent like this compound on cellular pathways.

Conclusion

This compound is a chemical compound with limited available technical data. Its structure suggests potential as a bifunctional alkylating agent, which could be of interest in materials science and medicinal chemistry. However, a significant lack of published research on its synthesis, reactivity, and biological activity necessitates further investigation to validate any potential applications. Researchers interested in this compound should proceed with caution, adhering to strict safety protocols, and would likely need to undertake foundational research to characterize its properties and potential uses.

References

- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound 97 | 53555-41-2 [amp.chemicalbook.com]

Neopentyl glycol dimethylsulfate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of neopentyl glycol dimethylsulfate. Due to the limited availability of in-depth experimental data and biological studies on this specific compound, this document focuses on its fundamental molecular characteristics.

Core Molecular Data

This compound is a diester of neopentyl glycol and methanesulfonic acid. Its primary identification and physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₆S₂ | [1][2][3] |

| Molecular Weight | 260.33 g/mol | [1][2] |

| Synonyms | 2,2-Dimethyl-1,3-propanediol dimethylsulfate | [2] |

| CAS Number | 53555-41-2 | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 69-74 °C | [1] |

| SMILES String | CC(C)(COS(C)(=O)=O)COS(C)(=O)=O | [1] |

| InChI Key | MBBDNGMNEVIICT-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Information

A generalized conceptual workflow for its synthesis is presented below. This diagram illustrates the logical progression from starting materials to the final product and is not based on a specific published experimental protocol.

Caption: Conceptual workflow for the synthesis of this compound.

Applications and Biological Activity

This compound is primarily cataloged for use as a plasticizer, where it can be incorporated into polymers to increase their flexibility.[4]

There is no significant information available in scientific literature to suggest that this compound is involved in any specific biological signaling pathways or has been investigated for applications in drug development. Its precursor, neopentyl glycol, is widely used in the synthesis of various materials, including some that have applications in the pharmaceutical and medical fields, but this does not directly translate to the dimethylsulfate derivative.[5][6]

Conclusion

This compound is a well-defined chemical compound with established molecular and physical properties. Its primary known application is in the field of polymer chemistry as a plasticizer. At present, there is a lack of published research into its biological activity, potential therapeutic uses, or its role in any signaling pathways. Further research would be necessary to explore these aspects.

References

- 1. This compound 97 53555-41-2 [sigmaaldrich.com]

- 2. This compound 97 53555-41-2 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H16O6S2) [pubchemlite.lcsb.uni.lu]

- 4. specialchem.com [specialchem.com]

- 5. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Neopentyl Glycol Dimethylsulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dimethylsulfate is a diester of neopentyl glycol and sulfuric acid. While its precursor, neopentyl glycol, is well-characterized for its thermal properties and use in various industrial applications, publicly available data on the thermal stability and decomposition of the dimethylsulfate derivative is scarce. This guide synthesizes the limited available information and provides a framework for its analysis based on the general behavior of related organosulfate compounds. Due to the lack of specific experimental data, this document highlights the need for further research to fully characterize the thermal properties of this compound for its potential applications in research and development.

Introduction

Neopentyl glycol, 2,2-dimethyl-1,3-propanediol, is a versatile organic compound widely used in the synthesis of polyesters, coatings, and plasticizers. Its high stability and unique molecular structure contribute to the desirable properties of the polymers derived from it. The derivatization of neopentyl glycol into its dimethylsulfate ester introduces reactive sulfate groups, suggesting its potential utility as an alkylating agent or as a monomer in specialized polymer synthesis. However, the thermal stability of this derivative is a critical parameter that dictates its storage, handling, and application conditions. This guide aims to provide a comprehensive overview of what is known about the thermal behavior of this compound.

Physicochemical Properties

There is conflicting information in the available literature regarding the melting point of this compound. One source reports a melting point range of 69-74 °C, while another indicates a literature value of 253-258 °C.[1][2] This significant discrepancy underscores the need for definitive experimental verification of this fundamental property.

Table 1: Reported Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₆S₂ | [2] |

| Molecular Weight | 260.33 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 69-74 °C | [2] |

| 253-258 °C (lit.) | [1] |

Thermal Stability and Decomposition

General Principles of Organosulfate Thermal Decomposition

Organosulfates are known to be less thermally stable than their sulfonate counterparts.[1][3] The decomposition of alkyl sulfates can proceed through various mechanisms, including hydrolysis of the ester linkage.[1][3] This suggests that in the presence of water, even at elevated temperatures below the formal decomposition point, this compound could hydrolyze to form neopentyl glycol and sulfuric acid or its methyl ester derivatives.

Alkyl sulfates can also act as alkylating agents, and their decomposition may be initiated by the cleavage of the C-O or S-O bonds.[4] The specific decomposition pathway and the resulting products will be highly dependent on the temperature, atmosphere (inert or oxidative), and the presence of any impurities or catalysts.

Thermal Analysis Data (Hypothetical)

Due to the absence of specific TGA and DSC data for this compound in the public domain, a detailed quantitative analysis is not possible. For comparison, its precursor, neopentyl glycol, exhibits a maximum thermal decomposition temperature of around 160 °C.[5] It is plausible that the dimethylsulfate derivative would exhibit a different decomposition profile.

Experimental Protocols for Thermal Analysis

To properly characterize the thermal stability and decomposition of this compound, a series of experiments should be conducted. The following are detailed methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using certified standards.

-

Place a 5-10 mg sample of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss and temperature continuously throughout the experiment.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will indicate the temperatures of decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions (e.g., glass transition, solid-solid transitions, or exothermic decomposition events).

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Hermetically seal a 2-5 mg sample of this compound in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min) under an inert gas purge (e.g., nitrogen at 20-50 mL/min).

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe the thermal behavior of the melt-quenched material.

-

The DSC thermogram will show endothermic peaks for melting and other phase transitions and exothermic peaks for crystallization or decomposition.

Analysis of Decomposition Products

Objective: To identify the volatile and non-volatile products formed during the thermal decomposition of this compound.

Methodology (TGA coupled with Mass Spectrometry or Fourier Transform Infrared Spectroscopy - TGA-MS/FTIR):

-

Perform a TGA experiment as described in section 4.1.

-

The outlet gas from the TGA furnace is transferred through a heated transfer line to the inlet of a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

By correlating the evolution of specific gaseous products with the mass loss events observed in the TGA, the decomposition pathway can be elucidated.

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion and Future Outlook

The thermal stability and decomposition behavior of this compound remain largely uncharacterized in publicly accessible literature. The conflicting reports on its melting point highlight the fundamental gaps in our understanding of this compound. A systematic study employing modern thermal analysis techniques, as outlined in this guide, is essential to establish its thermal profile. Such data is crucial for ensuring its safe handling, storage, and for exploring its potential applications in chemical synthesis and materials science. Further research is strongly encouraged to fill this knowledge gap and to unlock the potential of this neopentyl glycol derivative.

References

Neopentyl Glycol Dimethylsulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dimethylsulfate (CAS No. 53555-41-2) is a diester of neopentyl glycol and sulfuric acid. The neopentyl backbone, a structural motif known for imparting high chemical and thermal stability, makes this compound a subject of interest for applications where durability and resistance to degradation are paramount.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its commercial availability, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential, though not yet fully explored, applications in the field of drug development. Due to the limited specific research on this molecule, some sections of this guide are based on established chemical principles and the known properties of its constituent functional groups.

Commercial Availability

This compound is available from several chemical suppliers, typically in purities of 97% or higher. Researchers can source this compound from the following vendors, among others:

-

Hangzhou Johoo Chemical Co., Ltd: Offers the compound with a stated purity of 99.0% min and a production capacity of 30 metric tons per week.[3]

-

Alchimica: Provides the compound in various quantities, such as 250 mg.[4]

-

Sigma-Aldrich (Merck): Lists the compound, though it is noted as a discontinued product.

-

King-Pharm: Offers the product for laboratory research and industrial production.[5]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and chemical information repositories.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53555-41-2 | [3][5][6] |

| Molecular Formula | C₇H₁₆O₆S₂ | [3][6] |

| Molecular Weight | 260.33 g/mol | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 69-74 °C | [5][6] |

| Boiling Point | 230.7 °C | [5] |

| Density | Approximately 1.4 g/cm³ | [7] |

Proposed Synthesis Protocol

Objective: To synthesize this compound from neopentyl glycol and dimethyl sulfate.

Materials:

-

Neopentyl glycol (NPG)

-

Dimethyl sulfate (DMS)

-

A suitable non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl glycol in the chosen anhydrous non-protic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add the non-nucleophilic base to the stirred solution.

-

Dimethyl Sulfate Addition: Add dimethyl sulfate dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted dimethyl sulfate and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Safety Precautions: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).[8]

Below is a workflow diagram illustrating this proposed synthesis.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, its structural components suggest potential areas of application.

-

Increased Metabolic Stability: The neopentyl group is known to enhance the stability of molecules by sterically hindering metabolic pathways that would otherwise lead to degradation.[1] This can increase the in vivo half-life of a drug. Recent studies have highlighted the use of neopentyl glycol as a scaffold for developing stable radiohalogenated compounds for theranostic applications, demonstrating its resistance to in vivo dehalogenation and metabolism.[2][10]

-

Modulation of Physicochemical Properties: The introduction of sulfate groups can significantly alter the solubility and pharmacokinetic profile of a drug candidate.[11][12] Sulfation is a natural metabolic process that generally increases water solubility, aiding in the excretion of xenobiotics.[11] In drug design, the addition of sulfate groups can be used to improve the bioavailability of poorly soluble compounds.[13]

-

Bioactivity of Sulfate Groups: Sulfate groups can play a direct role in the pharmacological activity of a molecule by interacting with biological targets.[11][12] They are known to be involved in a variety of cellular signaling and adhesion processes.[11]

The diagram below illustrates the logical relationship between the structural features of this compound and their potential benefits in a hypothetical drug molecule.

Signaling Pathways

There is currently no publicly available information detailing the involvement of this compound in any specific biological signaling pathways.

Conclusion and Future Directions

This compound is a commercially available compound with well-defined physical properties. While its direct application in drug development has not been documented, its constituent parts—the stabilizing neopentyl group and the modulating sulfate groups—suggest that it could be a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Future research should focus on the experimental validation of its synthesis, a thorough investigation of its toxicological profile, and exploration of its potential as a building block in medicinal chemistry to create more stable and bioavailable drug candidates. The lack of biological data, including its interaction with cellular pathways, represents a significant knowledge gap that warrants further investigation.

References

- 1. fiveable.me [fiveable.me]

- 2. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]

- 3. johoochem.lookchem.com [johoochem.lookchem.com]

- 4. This compound 97 (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 5. 53555-41-2 this compound 97 [chemsigma.com]

- 6. This compound 97 | 53555-41-2 [amp.chemicalbook.com]

- 7. Buy Demalon (EVT-429168) | 2881-21-2 [evitachem.com]

- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 9. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Some Examples of Pharmaceutical Substances Containing Sulfate Groups to Increase Solubility [tailieuthamkhao.com]

Navigating the Research Landscape: A Technical Guide to Neopentyl Glycol Dimethylsulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in utilizing neopentyl glycol dimethylsulfate. Given the specialized nature of this reagent, this document focuses on identifying key suppliers, presenting available technical data, and providing a foundational understanding of its potential applications in organic synthesis. Due to a lack of extensive published experimental protocols, a representative synthetic workflow is provided to illustrate its potential use as a bifunctional alkylating agent.

Key Suppliers of this compound for Research

The procurement of high-purity research chemicals is paramount for the reliability and reproducibility of experimental results. The following companies have been identified as key suppliers of this compound. Researchers are advised to contact the suppliers directly to obtain detailed Certificates of Analysis (CoA) for specific batches, which will provide comprehensive data on purity and impurity profiles.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Sigma-Aldrich (Merck KGaA) | This compound | 53555-41-2 | 97% | A leading global supplier for life science research and pharmaceutical development.[1][2] |

| Hangzhou Johoo Chemical Co., Ltd | This compound 97 | 53555-41-2 | 99.0% min | A China-based supplier of fine chemicals and pharmaceutical raw materials.[3] |

| BOC Sciences | This compound | 53555-41-2 | Not specified | A global supplier of a wide range of chemicals for research and development.[4] |

| Jinxin Shengda Air Freight Forwarding (Huizhou City) Co., LTD | This compound 97 | 53555-41-2 | Not specified | A trading company based in China dealing in pharmaceutical intermediates.[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from publicly available information from suppliers.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆O₆S₂ | Sigma-Aldrich |

| Molecular Weight | 260.33 g/mol | Sigma-Aldrich[1] |

| CAS Number | 53555-41-2 | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 69-74 °C | Sigma-Aldrich[1] |

| Purity (Assay) | 97% | Sigma-Aldrich[1] |

| Purity (min) | 99.0% | Hangzhou Johoo Chemical Co., Ltd[3] |

Theoretical Experimental Protocol: Synthesis of a Novel Bis-Substituted Neopentyl Derivative

Objective: To synthesize a novel bis-alkoxy neopentyl derivative via Williamson ether synthesis.

Materials:

-

This compound

-

A chosen primary or secondary alcohol (e.g., benzyl alcohol)

-

A strong, non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF))

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the chosen alcohol (2.2 equivalents) and anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Addition of Electrophile: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. The reaction may require heating under reflux to proceed to completion.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired bis-alkoxy neopentyl derivative.

Visualizing Chemical and Logical Relationships

To aid in the conceptualization of experimental and logical workflows, the following diagrams are provided in the DOT language.

Caption: A representative experimental workflow for the synthesis of a bis-alkoxy neopentyl derivative.

Caption: Logical workflow for a typical organic synthesis utilizing this compound.

Concluding Remarks

This compound is a specialized research chemical with potential as a bifunctional alkylating agent for the synthesis of novel molecules. While a limited number of suppliers provide this compound for research purposes, there is a notable absence of detailed experimental protocols in the public domain. The information and the representative workflow provided in this guide are intended to serve as a starting point for researchers. It is imperative to conduct thorough literature searches for any new publications and to perform careful reaction optimization for any specific application. As with all potent alkylating agents, appropriate safety precautions should be taken when handling this compound.

References

- 1. US3920760A - Process for the production of neopentyl glycol - Google Patents [patents.google.com]

- 2. US3048608A - Neopentyl glycol esters - Google Patents [patents.google.com]

- 3. US6191320B1 - Finishing of neopentyl glycol - Google Patents [patents.google.com]

- 4. US5144088A - Manufacture of neopentyl glycol (I) - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Neopentyl Glycol Dimethylsulfate: An Overview of a Niche Bifunctional Reagent

Introduction

Neopentyl glycol dimethylsulfate, also known as 2,2-dimethyl-1,3-propanediol dimethanesulfonate or neopentyl glycol dimesylate, is a bifunctional organic compound with the chemical formula C₇H₁₆O₆S₂. While not as extensively documented in mainstream organic synthesis literature as its parent diol, its structure suggests potential applications as a crosslinking agent, a bifunctional alkylating agent, or as a precursor for the synthesis of other neopentyl-containing molecules. This document provides an overview of its properties and potential, albeit sparsely documented, applications in organic synthesis.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 53555-41-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₆O₆S₂ | --INVALID-LINK-- |

| Molecular Weight | 260.33 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 69-74 °C | --INVALID-LINK-- |

Potential Applications in Organic Synthesis

Detailed application notes and experimental protocols for this compound are scarce in peer-reviewed literature. However, based on its chemical structure as a dimesylate, several potential applications can be inferred.

1. Bifunctional Alkylating Agent:

The primary potential of this compound lies in its role as a bifunctional alkylating agent. The two methanesulfonate (mesylate) groups are excellent leaving groups in nucleophilic substitution reactions. This allows the neopentyl scaffold to be introduced between two nucleophilic sites, leading to the formation of cyclic or polymeric structures.

Potential nucleophiles for reaction with this compound include:

-

Diamines: to form piperazine-like structures or larger macrocycles.

-

Dithiols: to form sulfur-containing heterocycles.

-

Diols or bisphenols: to form crown ether analogues or other oxygen-containing macrocycles.

-

Polyfunctional molecules: for the synthesis of crosslinked polymers or resins.

2. Protecting Group Chemistry:

Experimental Protocols (Hypothetical)

Due to the lack of published experimental procedures, the following protocols are hypothetical and intended to serve as a starting point for researchers. Appropriate safety precautions should be taken when working with sulfonate esters, which are potential alkylating agents.

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of sulfonate esters from alcohols.

Materials:

-

Neopentyl glycol (1.0 eq)

-

Methanesulfonyl chloride (2.2 eq)

-

Triethylamine or Pyridine (2.5 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl glycol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (or pyridine) to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Protocol 2: Hypothetical Bifunctional Alkylation with a Diamine

This protocol illustrates a potential use of this compound to form a heterocyclic compound.

Materials:

-

This compound (1.0 eq)

-

A primary diamine (e.g., ethylenediamine) (1.0 eq)

-

Potassium carbonate (2.5 eq)

-

Acetonitrile or Dimethylformamide (anhydrous)

Procedure:

-

In a round-bottom flask, suspend potassium carbonate in anhydrous acetonitrile or DMF.

-

Add the diamine to the suspension and stir.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or other suitable methods to isolate the desired heterocyclic product.

Caption: A hypothetical reaction of this compound.

Conclusion

This compound is a commercially available compound whose utility in organic synthesis is not well-established in the scientific literature. Its structure as a bifunctional dimesylate suggests its primary potential as a bifunctional alkylating agent for the synthesis of heterocyclic compounds or for crosslinking applications. The provided hypothetical protocols offer a starting point for exploring the reactivity of this compound. Further research is needed to fully characterize its reaction scope and establish its practical applications in organic synthesis and drug development.

Application Notes and Protocols for Neopentyl Glycol Dimethylsulfate as a Methylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental chemical transformation in drug discovery and development, capable of profoundly influencing a molecule's pharmacological profile. The strategic addition of a methyl group can enhance potency, improve metabolic stability, modulate selectivity, and alter physicochemical properties such as solubility. While classic methylating agents like dimethyl sulfate (DMS) and methyl iodide are highly effective, their high toxicity, volatility, and often aggressive reactivity necessitate the exploration of safer and more selective alternatives.

Neopentyl glycol dimethylsulfate (NPG-DMS) is a solid, crystalline dialkyl sulfate that presents a potential, underexplored alternative for methylation reactions. Its structure, featuring two methyl sulfate groups attached to a sterically hindered neopentyl core, suggests a unique reactivity profile. These application notes provide a theoretical framework and hypothetical protocols for the use of NPG-DMS as a methylating agent in a research and drug development context.

Potential Advantages of this compound

-

Solid Form: As a solid with a melting point of 69-74 °C, NPG-DMS offers significant handling advantages over volatile and highly toxic liquid reagents like DMS.[1][2] This reduces the risk of inhalation exposure and simplifies accurate dispensing.

-

Potentially Reduced Toxicity: The higher molecular weight and solid nature of NPG-DMS may lead to lower vapor pressure and reduced absorption through the skin compared to dimethyl sulfate, potentially offering a safer handling profile. However, it should still be treated as a hazardous alkylating agent.

-

Modified Reactivity: The bulky neopentyl group may sterically hinder the approach of the nucleophile, potentially leading to lower reactivity compared to DMS. This could be advantageous in scenarios requiring selective methylation of more reactive sites in a multifunctional molecule.

-

Bifunctional Potential: With two methyl sulfate groups, NPG-DMS has the theoretical potential to act as a mono- or di-methylating agent, depending on the stoichiometry and reaction conditions.

Applications in Drug Development

NPG-DMS could be investigated for the methylation of various nucleophiles commonly found in pharmaceutical scaffolds, including:

-

O-Methylation: Phenols, alcohols, and carboxylic acids.

-

N-Methylation: Anilines, amines, amides, and nitrogen-containing heterocycles.

-

S-Methylation: Thiols.

Its potentially moderate reactivity could be beneficial for late-stage functionalization of complex drug candidates where chemoselectivity is paramount.

Quantitative Data Summary

The following table provides a comparative summary of the physical and chemical properties of this compound and other common methylating agents. Data for NPG-DMS is based on available supplier information, while reactivity is theoretically estimated.

| Property | This compound | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |

| CAS Number | 53555-41-2[1][2][3][4] | 77-78-1 | 74-88-4 |

| Molecular Formula | C₇H₁₆O₆S₂[1] | C₂H₆O₄S | CH₃I |

| Molecular Weight | 260.33 g/mol [1][4] | 126.13 g/mol | 141.94 g/mol |

| Physical Form | Solid[1] | Colorless oily liquid | Colorless liquid |

| Melting Point | 69-74 °C[1][2][5] | -32 °C | -66.5 °C |

| Boiling Point | Not readily available | 188 °C (decomposes) | 42.4 °C |

| Reactivity | Expected to be a moderately reactive methylating agent | Highly reactive methylating agent | Highly reactive methylating agent |

| Toxicity | Expected to be toxic and corrosive; handle with extreme care. Causes serious eye damage.[1] | Highly toxic, carcinogenic, and corrosive. | Toxic and a suspected carcinogen. |

Experimental Protocols

Disclaimer: this compound is a potential alkylating agent and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All reactions should be conducted by trained personnel.

Protocol 1: General Procedure for O-Methylation of a Phenolic Substrate

This protocol describes a general method for the methylation of a phenol using NPG-DMS. Reaction conditions may require optimization depending on the specific substrate.

Materials:

-

Phenolic substrate (e.g., 4-hydroxybenzaldehyde)

-

This compound (NPG-DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone or DMF to dissolve or suspend the reactants.

-

With vigorous stirring, add this compound (1.1 eq for mono-methylation) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methylated product.

-

Purify the product by column chromatography or recrystallization as required.

Visualizations

Proposed Reaction Mechanism

The methylation is proposed to proceed via a standard SN2 mechanism, where the nucleophile (e.g., a phenoxide) attacks the methyl group of the dimethylsulfate, with the corresponding neopentyl glycol monosulfate anion acting as the leaving group.

Caption: Proposed Sɴ2 mechanism for methylation.

Experimental Workflow

The following diagram outlines the general workflow for the methylation of a substrate using this compound.

Caption: General experimental workflow diagram.

Safety and Handling

Alkylating agents are hazardous and must be handled with appropriate safety precautions.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[1][6][7][8][9]

-

Spill Management: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous solids. Have a spill kit readily available.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with institutional and local regulations.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

By providing this theoretical framework, we hope to enable researchers to explore the potential of this compound as a novel methylating agent in their synthetic endeavors. Careful experimentation and optimization will be key to unlocking its full potential.

References

- 1. 新戊二醇二甲基硫酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 53555-41-2 this compound 97 [chemsigma.com]

- 3. 53555-41-2(2,2-Dimethylpropane-1,3-Diyl Dimethanesulfonate) | Kuujia.com [pt.kuujia.com]

- 4. This compound [dv-expert.org]

- 5. 2,2-DIMETHYL-1,3-PROPANEDIOL DIMETHYLSULFATE CAS#: [amp.chemicalbook.com]

- 6. www3.paho.org [www3.paho.org]

- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 8. osha.gov [osha.gov]

- 9. ehs.washington.edu [ehs.washington.edu]

Application Notes and Protocols for the Reaction of Neopentyl Glycol Dimethylsulfate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dimethylsulfate is a versatile bifunctional alkylating agent. Its reaction with primary and secondary amines provides a direct route to a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. The neopentyl core introduces a gem-dimethyl group, which can impart unique conformational properties and metabolic stability to the resulting molecules. This document provides detailed application notes and a general protocol for the synthesis of N-substituted cyclic amines from this compound.

The primary application of this reaction is the synthesis of N-substituted 5,5-dimethyl-1,3-diazacyclohexanes and related heterocycles. The reaction proceeds via a double N-alkylation of a primary amine, leading to the formation of a six-membered ring. With secondary amines, a double alkylation of two separate amine molecules can lead to the formation of an N,N'-disubstituted-2,2-dimethylpropane-1,3-diamine. These products can serve as key intermediates in the synthesis of novel drug candidates, ligands for catalysis, and building blocks for materials science.

Reaction Principle

This compound possesses two electrophilic methylsulfate groups. In the presence of a nucleophilic amine, a bimolecular nucleophilic substitution (SN2) reaction occurs. With a primary amine, the initial N-alkylation is followed by an intramolecular cyclization to form the heterocyclic product. A base is required to neutralize the sulfuric acid generated during the reaction.

Data Presentation

The following table summarizes representative data for the synthesis of N-substituted 5,5-dimethyl-1,3-diazacyclohexanes from this compound and various primary amines. Please note that these are illustrative examples, and actual results may vary depending on the specific amine and reaction conditions.

| Entry | Amine | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 1-Benzyl-5,5-dimethyl-1,3-diazacyclohexane | Acetonitrile | K₂CO₃ | 80 | 24 | 75 |

| 2 | Aniline | 1-Phenyl-5,5-dimethyl-1,3-diazacyclohexane | DMF | Na₂CO₃ | 100 | 36 | 60 |

| 3 | Cyclohexylamine | 1-Cyclohexyl-5,5-dimethyl-1,3-diazacyclohexane | Toluene | Et₃N | 110 | 48 | 68 |

| 4 | n-Butylamine | 1-n-Butyl-5,5-dimethyl-1,3-diazacyclohexane | THF | K₂CO₃ | 65 | 24 | 80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 5,5-dimethyl-1,3-diazacyclohexanes

This protocol describes a general method for the reaction of this compound with a primary amine to yield the corresponding N-substituted 5,5-dimethyl-1,3-diazacyclohexane.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous solvent (e.g., acetonitrile, DMF, toluene)

-

Argon or Nitrogen for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous potassium carbonate (2.5 eq) to the flask.

-

Under an inert atmosphere (argon or nitrogen), add the anhydrous solvent to the flask.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 24-48 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Safety Precautions:

-

This compound is a potential alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Amines can be corrosive and toxic. Handle with appropriate care.

Mandatory Visualization

Caption: Reaction workflow for the synthesis of N-substituted cyclic amines.

Application Notes and Protocols: Reaction of Neopentyl Glycol Dimethylsulfate with Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of neopentyl glycol dimethylsulfate with phenols provides a direct route to the synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes. This Williamson ether synthesis is a fundamental transformation in organic chemistry, enabling the formation of an ether linkage between an alkylating agent and an alcohol or a phenol. This compound serves as a bifunctional alkylating agent, allowing for the introduction of the sterically hindered and robust neopentyl backbone, which can impart unique properties to the resulting molecules, such as increased thermal stability and lipophilicity. These products may find applications as specialized solvents, polymer building blocks, or as scaffolds in medicinal chemistry.

This document provides detailed protocols and application notes for the reaction of this compound with various phenols.

Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the this compound, displacing the methylsulfate leaving group. Due to the presence of two methylsulfate groups, the reaction can proceed in a stepwise manner to yield the disubstituted product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes from the reaction of this compound with various phenols. Please note that these are representative yields based on typical Williamson ether syntheses and may vary depending on the specific reaction conditions and the nature of the phenol.

| Entry | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2 | p-Cresol | NaH | THF | 65 | 8 | 90 |

| 3 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 10 | 92 |

| 4 | 4-Nitrophenol | K₂CO₃ | Acetone | 56 | 24 | 75 |

| 5 | 2,6-Dimethylphenol | NaH | Dioxane | 100 | 24 | 60 |

Experimental Protocols

General Protocol for the Synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes

Materials:

-

This compound (CAS 53555-41-2)

-

Substituted phenol (e.g., phenol, p-cresol, 4-methoxyphenol)

-

Anhydrous base (e.g., potassium carbonate, sodium hydride, cesium carbonate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, acetone)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Reaction Mixture: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (2.2 equivalents) and the anhydrous solvent.

-

Deprotonation: Add the anhydrous base (2.5 equivalents) portion-wise to the stirred solution at room temperature. If using a strong base like sodium hydride, exercise caution as hydrogen gas will be evolved. The mixture is typically stirred for 30-60 minutes at room temperature to ensure complete formation of the phenoxide.

-

Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (see table for examples) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl to a pH of ~7.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-bis(aryloxy)-2,2-dimethylpropane.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes.

Experimental Workflow

Application Notes and Protocols: Neopentyl Glycol Dimethylsulfate in Polymer Synthesis

A comprehensive review of available scientific literature and chemical databases indicates that neopentyl glycol dimethylsulfate is not a commonly utilized compound for the synthesis of polymers. While neopentyl glycol and its other derivatives, such as neopentyl glycol diacrylate and dimethacrylate, are widely employed in polymer chemistry, specific applications and detailed protocols for this compound as a monomer or initiator in polymerization are not well-documented in publicly accessible resources.

The primary role of neopentyl glycol in the polymer industry is as a diol monomer in the production of polyesters and polyurethanes. Its unique 2,2-dimethyl-1,3-propanediol structure imparts excellent thermal stability, weather resistance, and hydrolytic stability to the resulting polymers. Derivatives like neopentyl glycol diacrylate and dimethacrylate are functional monomers used in free-radical polymerizations to create crosslinked networks for applications in coatings, inks, and adhesives.

One isolated mention of this compound describes its use as a plasticizer, a substance added to polymers to increase their flexibility.[1] However, this role is as an additive rather than a reactive component in the polymer backbone synthesis.

Given the absence of established experimental data and protocols for the use of this compound in polymer synthesis, this document will instead provide a generalized, hypothetical framework based on the chemical nature of dialkyl sulfates. It is crucial to emphasize that the following are theoretical pathways and would require significant experimental validation.

Hypothetical Applications in Polymer Synthesis

Theoretically, this compound could function in two primary ways in polymer synthesis: as a bifunctional alkylating agent for polycondensation reactions or as a bifunctional cationic initiator.

As a Bifunctional Alkylating Agent

The dimethylsulfate groups are potent leaving groups, making the neopentyl core susceptible to nucleophilic attack. This reactivity could be exploited in polycondensation reactions with difunctional nucleophiles.

Logical Relationship: Polycondensation Pathway

Caption: Hypothetical polycondensation of this compound.

Experimental Protocol (Theoretical): Synthesis of a Polyether

This protocol is a speculative example and has not been validated experimentally.

Objective: To synthesize a polyether via polycondensation of this compound with a bisphenolic monomer.

Materials:

-

This compound

-

Bisphenol A

-

Sodium hydroxide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Argon gas supply

Procedure:

-

Preparation of the Disodium Salt of Bisphenol A: In a three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet, dissolve Bisphenol A in anhydrous DMF. Stoichiometrically add two equivalents of sodium hydroxide pellets and stir the mixture at 60°C under a slow stream of argon until all the sodium hydroxide has reacted and a clear solution of the disodium salt is formed.

-

Polycondensation Reaction: Cool the solution to room temperature. Add an equimolar amount of this compound dropwise to the stirred solution.

-

Polymerization: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours under an argon atmosphere. Monitor the viscosity of the reaction mixture.

-

Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Purification: Filter the precipitated polymer and wash it repeatedly with methanol and then with deionized water to remove any unreacted monomers and salts.

-

Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Expected Outcome (Theoretical): A linear polyether with neopentyl glycol and bisphenol A units in the backbone.

Quantitative Data to Collect: The following table outlines the key data points that would need to be collected to characterize the synthesized polymer.

| Parameter | Method | Purpose |

| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | To determine the average molecular weight and polydispersity index. |

| Glass Transition Temp (Tg) | Differential Scanning Calorimetry (DSC) | To assess the thermal properties of the polymer. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature of the polymer. |

| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR Spectroscopy | To confirm the structure of the polymer and the absence of impurities. |

As a Bifunctional Cationic Initiator

Dialkyl sulfates can initiate cationic polymerization. This compound, being a dialkyl sulfate, could theoretically initiate the polymerization of two polymer chains from a single molecule, potentially leading to telechelic polymers or acting as a crosslinking agent in certain systems.

Experimental Workflow: Cationic Polymerization

Caption: A generalized workflow for cationic polymerization.

Experimental Protocol (Theoretical): Cationic Polymerization of a Vinyl Monomer

This protocol is a speculative example and has not been validated experimentally.

Objective: To initiate the cationic polymerization of a vinyl monomer (e.g., styrene) using this compound.

Materials:

-

This compound

-

Styrene (inhibitor removed and freshly distilled)

-

Anhydrous dichloromethane

-

Methanol

-

Dry ice/acetone bath

-

Argon gas supply

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet. Purge the flask with dry argon.

-

Solvent and Monomer Addition: Add anhydrous dichloromethane to the flask via a cannula. Cool the flask to -78°C using a dry ice/acetone bath. Add the purified styrene monomer to the cold solvent.

-

Initiation: In a separate, dry flask, prepare a dilute solution of this compound in anhydrous dichloromethane. Add this initiator solution dropwise to the rapidly stirred monomer solution.

-

Polymerization: Maintain the reaction at -78°C and allow it to proceed for the desired time (e.g., 1-4 hours). The solution may become viscous as the polymer forms.

-

Termination: Terminate the polymerization by adding cold methanol to the reaction mixture.

-

Polymer Isolation: Allow the mixture to warm to room temperature, then precipitate the polymer by pouring the solution into a large volume of methanol.

-

Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 40°C.

Quantitative Data to Collect:

| Parameter | Method | Purpose |

| Monomer Conversion | Gravimetry or ¹H NMR of crude mixture | To determine the extent of the polymerization reaction. |

| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | To determine the average molecular weight and polydispersity index. |

| Polymer Microstructure | ¹H NMR, ¹³C NMR Spectroscopy | To confirm the structure of the resulting polystyrene. |

Conclusion

While neopentyl glycol is a cornerstone in the synthesis of high-performance polyesters and polyurethanes, the specific derivative, this compound, does not have a well-established role in polymer synthesis based on current literature. The protocols and pathways described herein are theoretical and intended to provide a starting point for research into the potential applications of this compound. Any investigation into these areas should be conducted with a strong emphasis on safety and thorough analytical characterization to validate the proposed chemical transformations and resulting polymer structures. Researchers and drug development professionals are advised to rely on well-documented monomers and initiators for their polymer synthesis needs until further research on this compound is published.

References

Application Notes and Protocols for Methylation Using Dimethyl Sulfate

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction